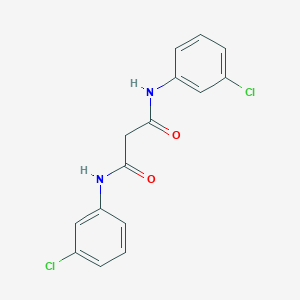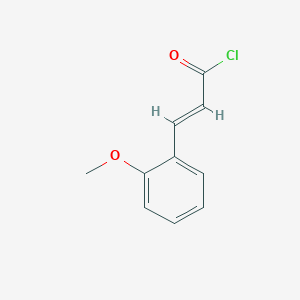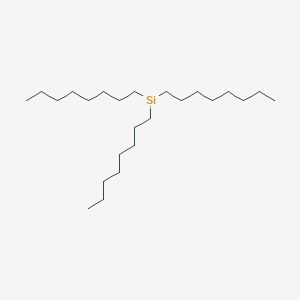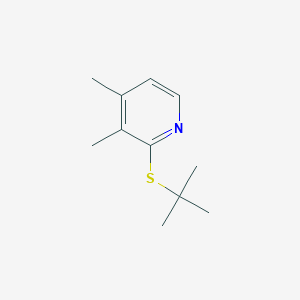
2-Tert-butylsulfanyl-3,4-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butylsulfanyl-3,4-dimethylpyridine (DTBMP) is a pyridine derivative that has gained significant attention in scientific research due to its unique structural features and potential applications. This compound is commonly used as a ligand in catalytic reactions and has shown promising results in various biomedical studies.
Wirkmechanismus
2-Tert-butylsulfanyl-3,4-dimethylpyridine exerts its biological effects through the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, 2-Tert-butylsulfanyl-3,4-dimethylpyridine has been found to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression.
Biochemische Und Physiologische Effekte
2-Tert-butylsulfanyl-3,4-dimethylpyridine has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In addition, 2-Tert-butylsulfanyl-3,4-dimethylpyridine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-Tert-butylsulfanyl-3,4-dimethylpyridine has several advantages for use in laboratory experiments. It is readily available, easy to synthesize, and has high purity and yield. However, like any other chemical compound, 2-Tert-butylsulfanyl-3,4-dimethylpyridine has some limitations. It is relatively unstable and can decompose over time, which can affect its biological activity. In addition, 2-Tert-butylsulfanyl-3,4-dimethylpyridine can be toxic at high concentrations, which requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on 2-Tert-butylsulfanyl-3,4-dimethylpyridine. One potential application is in the development of novel cancer therapies. 2-Tert-butylsulfanyl-3,4-dimethylpyridine has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in human clinical trials. In addition, 2-Tert-butylsulfanyl-3,4-dimethylpyridine can be used as a tool for studying the role of HDACs in gene regulation and epigenetic modifications. Finally, 2-Tert-butylsulfanyl-3,4-dimethylpyridine can be modified to improve its stability and biological activity, which can lead to the development of new and improved compounds for various applications.
Synthesemethoden
2-Tert-butylsulfanyl-3,4-dimethylpyridine can be synthesized through a simple and efficient method involving the reaction of 2,3-dimethylpyridine with tert-butyl mercaptan in the presence of a base catalyst. This method yields high purity and yield of the compound, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-Tert-butylsulfanyl-3,4-dimethylpyridine has been extensively studied for its potential applications in various fields of research. In catalysis, this compound has been used as a chiral ligand for asymmetric synthesis of organic compounds. In biomedical research, 2-Tert-butylsulfanyl-3,4-dimethylpyridine has shown promising results in cancer treatment due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
18794-50-8 |
|---|---|
Produktname |
2-Tert-butylsulfanyl-3,4-dimethylpyridine |
Molekularformel |
C11H17NS |
Molekulargewicht |
195.33 g/mol |
IUPAC-Name |
2-tert-butylsulfanyl-3,4-dimethylpyridine |
InChI |
InChI=1S/C11H17NS/c1-8-6-7-12-10(9(8)2)13-11(3,4)5/h6-7H,1-5H3 |
InChI-Schlüssel |
YGAKHQXVFBXRLH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=C1)SC(C)(C)C)C |
Kanonische SMILES |
CC1=C(C(=NC=C1)SC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



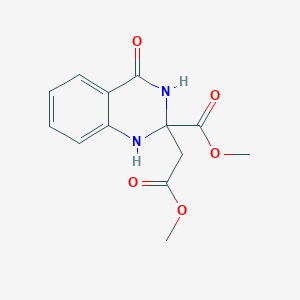

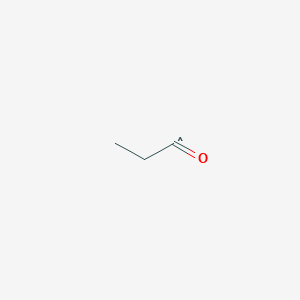

![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)
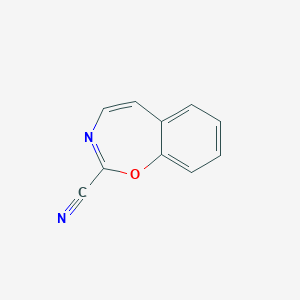
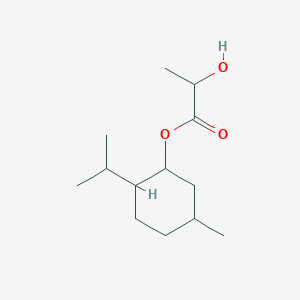
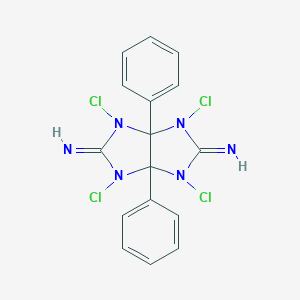
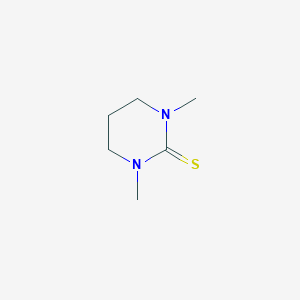
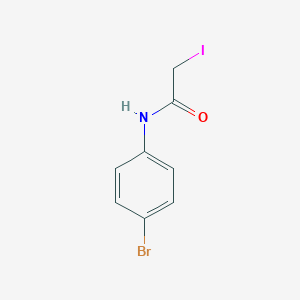
![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)
